This scaffold serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites. It is often used as a starting material or intermediate in the synthesis of various biologically active compounds, particularly those with potential applications as antimicrobial and anticancer agents. [, , ]
The classification of 3-methyl-1H-pyrazolo[3,4-b]pyridine falls under heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. Pyrazolo[3,4-b]pyridines are known for their diverse biological activities, including antimicrobial and antidiabetic properties, making them significant in pharmaceutical research .
The synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the condensation of appropriate starting materials such as 3-methyl-1-phenyl-1H-pyrazol-5-amine with various electrophiles.
The molecular structure of 3-methyl-1H-pyrazolo[3,4-b]pyridine features:
The structural configuration allows for potential interactions with biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.
3-Methyl-1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions due to its reactive functional groups. Key reactions include:
The mechanism of action for compounds like 3-methyl-1H-pyrazolo[3,4-b]pyridine often involves interaction with specific biological targets:
The applications of 3-methyl-1H-pyrazolo[3,4-b]pyridine are broadening due to its promising biological activities:
Pyrazolo[3,4-b]pyridine compounds exhibit a fundamental tautomeric equilibrium between 1H (structure 1) and 2H (structure 2) forms (Figure 1). For 3-methyl derivatives, this equilibrium is critically influenced by:
Table 1: Tautomeric Distribution in Pyrazolo[3,4-b]Pyridine Systems
| Condition | 1H-Tautomer Population | 2H-Tautomer Population | Primary Stabilizing Factor | 
|---|---|---|---|
| Gas Phase (AM1) | >99.9% | <0.1% | Aromaticity energy (37.03 kJ/mol) | 
| Polar Solvents | >98% | <2% | Solvent H-bonding to 1H-N site | 
| Crystalline State | 100% | 0% | Lattice packing stabilization | 
The core 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold (molecular formula: C₇H₇N₃; molecular weight: 133.15 g/mol) serves as a template for regioselective functionalization. Analysis of >300,000 known pyrazolopyridine derivatives reveals distinct substitution preferences:
Table 2: Substitution Frequency at Key Positions of 1H-Pyrazolo[3,4-b]Pyridines
| Position | Most Common Substituent | Prevalence | Secondary Substituents | 
|---|---|---|---|
| N1 | Methyl | 31.78% | Phenyl (15.17%), H (19.70%), Alkyl (23.27%) | 
| C3 | Methyl | 46.77% | H (30.83%), Amino (4.69%), Phenyl (2.12%) | 
| C4 | H | 62.11% | Phenyl (8.94%), Carbonyl (7.22%) | 
| C5/C6 | H/Aryl | 55.03%/51.84% | Halogen, Heterocycle, Alkynyl | 
Aromatic stabilization manifests via:
The 1H-tautomer’s dominance in 3-methyl derivatives arises from three synergistic factors:
Table 3: Energetic and Structural Comparison of Tautomers
| Parameter | 1H-Tautomer | 2H-Tautomer | Analytical Method | 
|---|---|---|---|
| Relative Energy (Gas Phase) | 0 kJ/mol (reference) | +37.03–43.1 kJ/mol | AM1/DFT Calculations | 
| N1–C5 Bond Length | 1.370 Å | 1.412 Å | X-ray Diffraction (modeled) | 
| C3a–C4 Bond Order | 1.65 (partial double) | 1.48 (single) | NBO Analysis | 
| Drug Development Candidates | 14 (Incl. 2 approved drugs) | 0 | DrugBank Database | 
Crystallographic Analysis:While single-crystal X-ray data for 3-methyl-1H-pyrazolo[3,4-b]pyridine remains unpublished, isostructural analogs (e.g., 1-phenyl derivatives) confirm:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz, DMSO-d₆) yield signature patterns:
Fourier-Transform Infrared (FT-IR) Spectroscopy:Key vibrational modes (KBr pellet, cm⁻¹):
Mass Spectrometry:
Table 4: Comprehensive Spectroscopic Fingerprint
| Technique | Key Signals | Structural Assignment | 
|---|---|---|
| ¹H NMR | δ 13.65 (s, 1H) | N1–H Tautomeric proton | 
| δ 8.35 (dd, 1H) | H4 (Pyridine position) | |
| δ 2.71 (s, 3H) | C3–Methyl group | |
| ¹³C NMR | δ 148.9, 145.7, 141.2 | Ring Junction Carbons (C3a, C4, C7a) | 
| δ 13.5 | Methyl Carbon | |
| FT-IR | 3140–3100 cm⁻¹ | ν(N–H) stretch | 
| 1605, 1575 cm⁻¹ | ν(C=C/C=N) ring vibrations | |
| UV-Vis (Ethanol) | λ_max 252 nm (ε 12,500), 290 nm (ε 8,200) | π→π* transitions of conjugated system | 
The consistent spectroscopic and computational data confirm the predominant 1H-tautomeric structure with intact aromaticity and regioselective reactivity dictated by the electron-deficient C4 position and nucleophilic N1 nitrogen.
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7